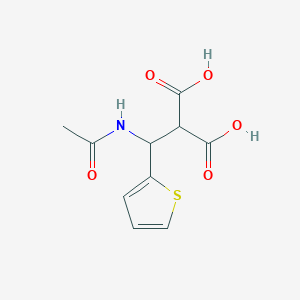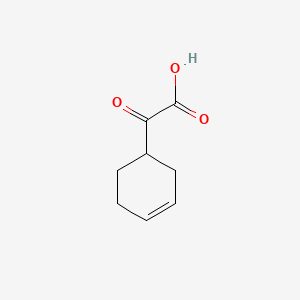
4(3H)-Pyrimidinone, 2-amino-6-(3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Pyrimidinone, 2-amino-6-(3-pyridinyl)- est un composé organique hétérocyclique qui présente un noyau de pyrimidinone avec un groupe amino en position 2 et un groupe pyridinyl en position 6.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4(3H)-Pyrimidinone, 2-amino-6-(3-pyridinyl)- implique généralement la condensation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante consiste à faire réagir la 2,6-diaminopyrimidin-4(3H)-one avec le 3-pyridinecarboxaldéhyde en présence d'un catalyseur et d'un solvant appropriés. La réaction est souvent réalisée sous reflux pour assurer une conversion complète des matières premières.
Méthodes de production industrielle
Dans un cadre industriel, la production de 4(3H)-Pyrimidinone, 2-amino-6-(3-pyridinyl)- peut impliquer l'utilisation de réacteurs à écoulement continu pour optimiser l'efficacité de la réaction et le rendement. Le processus peut également intégrer des techniques de purification avancées telles que la cristallisation ou la chromatographie pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
4(3H)-Pyrimidinone, 2-amino-6-(3-pyridinyl)- peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium pour former des dérivés oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour produire des formes réduites du composé.
Substitution : Les groupes amino et pyridinyl peuvent participer à des réactions de substitution avec des électrophiles ou des nucléophiles, conduisant à la formation de dérivés substitués.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs.
Substitution : Électrophiles tels que les halogénoalcanes, les chlorures d'acyle et les nucléophiles tels que les amines et les thiols.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes de pyrimidinone, tandis que la réduction peut produire des amines de pyrimidinone. Les réactions de substitution peuvent conduire à une variété de dérivés substitués de la pyrimidinone.
4. Applications de la recherche scientifique
4(3H)-Pyrimidinone, 2-amino-6-(3-pyridinyl)- a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes et de composés hétérocycliques.
Biologie : Étudié pour son potentiel en tant que sonde biochimique et ses interactions avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anticancéreuses, antivirales et antimicrobiennes.
Industrie : Utilisé dans le développement de matériaux avancés et comme précurseur dans la synthèse de produits chimiques de spécialité.
5. Mécanisme d'action
Le mécanisme d'action de 4(3H)-Pyrimidinone, 2-amino-6-(3-pyridinyl)- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en inhibant les enzymes ou les récepteurs clés impliqués dans les processus pathologiques. Par exemple, il peut inhiber l'activité de certaines kinases ou protéases, conduisant à la modulation des voies de signalisation cellulaire et à la suppression de la progression de la maladie.
Applications De Recherche Scientifique
4(3H)-Pyrimidinone, 2-amino-6-(3-pyridinyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4(3H)-Pyrimidinone, 2-amino-6-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and the suppression of disease progression.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de 4(3H)-quinazolinone : Ces composés partagent une structure de base similaire, mais diffèrent par leur motif de substitution et leur activité biologique.
Dérivés de pyrido[2,3-d]pyrimidine : Ces composés présentent un système cyclique pyrimidine et pyridine fusionné et présentent des propriétés chimiques et biologiques distinctes.
Unicité
4(3H)-Pyrimidinone, 2-amino-6-(3-pyridinyl)- est unique en raison de son motif de substitution spécifique, qui confère une réactivité chimique et une activité biologique distinctes. Sa combinaison d'un groupe amino et d'un groupe pyridinyl à des positions spécifiques en fait un échafaudage polyvalent pour le développement de nouveaux agents thérapeutiques et de matériaux avancés.
Propriétés
Formule moléculaire |
C9H8N4O |
|---|---|
Poids moléculaire |
188.19 g/mol |
Nom IUPAC |
2-amino-4-pyridin-3-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H8N4O/c10-9-12-7(4-8(14)13-9)6-2-1-3-11-5-6/h1-5H,(H3,10,12,13,14) |
Clé InChI |
NNUASXGCHDIEJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC(=O)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B12108058.png)
![N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine](/img/structure/B12108060.png)

![Methyl 2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoate](/img/structure/B12108077.png)




![tert-butyl N-[1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate](/img/structure/B12108105.png)




